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molecular formula C10H16BNO4S B129220 2-(Tert-butylamino)sulfonylphenylboronic acid CAS No. 150691-04-6

2-(Tert-butylamino)sulfonylphenylboronic acid

Cat. No. B129220
M. Wt: 257.12 g/mol
InChI Key: TUEIURIZJQRMQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06962935B2

Procedure details

To a solution of 206.5 g (0.968 mol) of benzene-(N-t-butyl)sulfonamide in 2500 mL of THF under N2 was added 790 mL (1.98 mol) of 2.5M n-butyllithium in hexane over 35 minutes, keeping the temperature between 0-5° C. The reaction mixture was allowed to warm to 10° C., at which time a thick precipitate formed. Triisopropylborate (305 mL, 1.32 mol) was added keeping the temperature below 35° C. After 1 hour, the reaction mixture was cooled , 1N HCl (1570 mL) was added, and the mixture was stirred overnight. The mixture was extracted with 400 mL of ether three times, and the combined organic extracts were extracted with 500 mL of 1N NaOH three times. The aqueous extracts were acidified to pH 1 with 6N HCl, and then extracted with 500 mL ether three times. The combined ether extracts were dried over MgSO4, and the solvents evaporated in vacuo until the volume was 700 mL. Hexane (150 mL) was added and overnight, a white precipitate formed. The solid was collected and washed with 10% ether/hexane (250 mL), then dried in vacuo to give 216.3 g (87%) of the desired compound as white crystals. m.p. 118-119° C. 1H NMR (CDCl3) δ: 8.00 (d, 1H); 7.82 (d, 1H); 7.53 (m, 2H); 6.29 (br s, 2H); 5.13 (s, 1H); 1.18 (s, 9H).
Name
benzene (N-t-butyl)sulfonamide
Quantity
206.5 g
Type
reactant
Reaction Step One
Quantity
790 mL
Type
reactant
Reaction Step One
Name
Quantity
2500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
305 mL
Type
reactant
Reaction Step Two
Name
Quantity
1570 mL
Type
reactant
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:7]([NH:11][SH:12](=[O:14])=[O:13])([CH3:10])([CH3:9])[CH3:8].C([Li])CCC.C([O:23][B:24](OC(C)C)[O:25]C(C)C)(C)C.Cl>C1COCC1.CCCCCC>[C:7]([NH:11][S:12]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[B:24]([OH:25])[OH:23])(=[O:14])=[O:13])([CH3:10])([CH3:9])[CH3:8] |f:0.1|

Inputs

Step One
Name
benzene (N-t-butyl)sulfonamide
Quantity
206.5 g
Type
reactant
Smiles
C1=CC=CC=C1.C(C)(C)(C)NS(=O)=O
Name
Quantity
790 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
2500 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
305 mL
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Step Three
Name
Quantity
1570 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
between 0-5° C
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
the temperature below 35° C
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 400 mL of ether three times
EXTRACTION
Type
EXTRACTION
Details
the combined organic extracts were extracted with 500 mL of 1N NaOH three times
EXTRACTION
Type
EXTRACTION
Details
extracted with 500 mL ether three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvents evaporated in vacuo until the volume
ADDITION
Type
ADDITION
Details
Hexane (150 mL) was added and overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
a white precipitate formed
CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed with 10% ether/hexane (250 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)NS(=O)(=O)C1=C(C=CC=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 216.3 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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